molecular formula C17H17N5O2 B4808703 2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4808703
M. Wt: 323.35 g/mol
InChI Key: SMFOXGRGQCWHLL-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a pyrido[4,3-d]pyrimidine core. Its molecular formula is C16H16N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrimidine derivative, followed by the introduction of the morpholine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)-ethyl-pyridin-3-ylmethyl-amine
  • 2-morpholino-N-(pyridin-3-ylmethyl)ethanamine
  • 2-morpholin-4-yl-2-pyridin-4-ylacetohydrazide

Uniqueness

2-(morpholin-4-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

2-morpholin-4-yl-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-14-11-19-17(21-7-9-24-10-8-21)20-15(14)4-6-22(16)12-13-3-1-2-5-18-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFOXGRGQCWHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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